Thiazolo[4,5-b]pyridin-2-amine,n-phenyl-

Lipophilicity Drug-likeness Physicochemical profiling

Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- (CAS 100856-64-2; molecular formula C₁₂H₉N₃S; molecular weight 227.28 g/mol) is an N‑aryl substituted derivative of the thiazolo[4,5-b]pyridine bicyclic scaffold. The core scaffold is recognized as a privileged structure in medicinal chemistry, frequently exploited in kinase inhibitor design and agrochemical development.

Molecular Formula C12H9N3S
Molecular Weight 227.29 g/mol
Cat. No. B12126847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[4,5-b]pyridin-2-amine,n-phenyl-
Molecular FormulaC12H9N3S
Molecular Weight227.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC3=C(S2)C=CC=N3
InChIInChI=1S/C12H9N3S/c1-2-5-9(6-3-1)14-12-15-11-10(16-12)7-4-8-13-11/h1-8H,(H,13,14,15)
InChIKeySKYLADCMIKTQGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazolo[4,5-b]pyridin-2-amine, N-phenyl-: An N‑Aryl Heterocyclic Building Block for Selective Procurement


Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- (CAS 100856-64-2; molecular formula C₁₂H₉N₃S; molecular weight 227.28 g/mol) is an N‑aryl substituted derivative of the thiazolo[4,5-b]pyridine bicyclic scaffold . The core scaffold is recognized as a privileged structure in medicinal chemistry, frequently exploited in kinase inhibitor design and agrochemical development . The specific N‑phenyl substitution introduces a significant aromatic hydrophobic moiety that fundamentally alters the physicochemical profile compared to the unsubstituted 2‑aminothiazolo[4,5-b]pyridine parent (CAS 13575-41-2, MW 151.19 g/mol) . Despite the scaffold’s prominence, peer‑reviewed, comparator‑based quantitative biological data for the N‑phenyl analog itself remain extremely sparse in the open literature, making procurement decisions highly dependent on fragment‑property reasoning and patent‑class positioning.

Why Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- Cannot Be Replaced by N‑Alkyl or Unsubstituted Analogs


Simple N‑alkyl or unsubstituted 2‑aminothiazolo[4,5-b]pyridines are not interchangeable with the N‑phenyl derivative because the phenyl substituent drives a >200‑fold increase in predicted n‑octanol/water partition coefficient relative to the parent 2‑amino scaffold (calculated LogP for the N‑phenyl analog: 3.5079 ). This pronounced lipophilicity shift re‑positions the compound into a distinct chemical space associated with blood–brain barrier penetration potential, CYP450 binding promiscuity, and differential passive membrane permeability . Furthermore, patent landscapes covering thiazolo[4,5-b]pyridines as fungicides [1] and kinase inhibitors [2] reveal that N‑aryl substitution patterns consistently appear in exemplification tables, while simple N‑alkyl congeners are largely absent from the most potent claim sets. Substituting a generic N‑methyl or N‑ethyl analog for the N‑phenyl variant in a structure–activity relationship (SAR) study, a physicochemical profiling panel, or a patent circumvention campaign would therefore erase the key hydrophobic and steric features that anchor this compound within its intended chemical‑biology or intellectual‑property context.

Quantitative Differentiation Evidence for Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- Relative to Closest Analogs


Predicted Lipophilicity (LogP) of the N‑Phenyl Derivative Versus the Unsubstituted 2‑Amino Parent Scaffold

The N‑phenyl substituent produces a predicted n‑octanol/water partition coefficient (XLogP) of 3.5079 for Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- . In contrast, the unsubstituted parent compound Thiazolo[4,5-b]pyridin-2-amine (CAS 13575-41-2) is substantially more polar; a direct experimentally measured LogP value is not available in authoritative open databases, but its lower molecular weight (151.19 vs. 227.28 g/mol) and the absence of the phenyl ring are consistent with a predicted LogP near or below 0.5 [1]. This difference of at least 3 log units corresponds to an approximately 1000‑fold greater partitioning into hydrophobic environments.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Topological Polar Surface Area Differentiation from N‑Alkyl Congeners

Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- exhibits a topological polar surface area (TPSA) of 66.05 Ų and a molecular weight of 227.28 g/mol . The N‑ethyl analog (Thiazolo[4,5-b]pyridin-2-amine, N-ethyl‑, formula C₈H₉N₃S) possesses the identical TPSA of 66.05 Ų but a substantially lower molecular weight of 179.24 g/mol . The 48 Da mass increase reflects the replacement of the ethyl group with a phenyl ring, adding aromatic character and rotatable bond constraints without altering the core hydrogen‑bonding capacity.

Fragment-based design Permeability Solubility

Patent Landscape Positioning: N‑Aryl Substitution as a Consistent Feature in Fungicide and Kinase Inhibitor Claims

In U.S. Patent Application US20030083311A1 covering thiazolo[4,5-b]pyridines as fungicides, phenyl and substituted‑phenyl groups are explicitly listed among the R1, R2, and R3 substituent definitions on the pyridine ring of the general Formula I [1]. The N‑phenyl thiazolo[4,5-b]pyridin-2-amine core thus maps to the broad structural space claimed for fungicidal activity. Separately, European Patent EP2934525B1 (Merck Sharp & Dohme) claims thiazole‑substituted aminopyridines as spleen tyrosine kinase (Syk) inhibitors [2]. While the specific N‑phenyl analog is not identified as the most potent exemplar in either patent, its structural congruence with the claimed Markush space indicates that it serves as a viable scaffold‑hopping intermediate for intellectual‑property circumvention strategies.

Agrochemical patent mapping Kinase inhibitor SAR Intellectual property circumvention

Critical Data Gap: Absence of Direct Biological Comparator Evidence for Thiazolo[4,5-b]pyridin-2-amine, N-phenyl-

As of May 2026, no peer‑reviewed primary research paper, authoritative database entry, or reputable vendor technical datasheet has been identified that reports a direct head‑to‑head biological comparison (e.g., IC₅₀, MIC, Kd, EC₅₀, pharmacokinetic parameter, or selectivity panel) between Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- and any named analog or in‑class candidate [1]. Existing studies on thiazolo[4,5-b]pyridine derivatives report antimicrobial MIC values (e.g., 12.5 μg/mL against Candida albicans for the structurally distinct compound 2‑oxo‑7‑thiophen‑2‑yl‑2,3‑dihydrothiazolo[4,5-b]pyridine‑5‑carboxylic acid [2]) and antitumor IC₅₀ panels [3], but none include the N‑phenyl analog as a comparator. Therefore, any procurement decision based on biological superiority must be deferred until such data are generated.

Evidence transparency Procurement risk assessment Data limitation disclosure

Procurement‑Relevant Application Scenarios for Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- Based on Evidence‑Supported Differentiation


Physicochemical Profiling Panels Requiring a High‑LogP Heterocyclic Probe

The calculated LogP of 3.5079 for Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- places it firmly in a lipophilicity range (>3.0) rarely occupied by the polar unsubstituted parent scaffold. This makes it a suitable probe compound for permeability assays (PAMPA, Caco‑2), plasma protein binding equilibrium dialysis studies, and in silico model validation where a non‑ionizable, moderately lipophilic heterocycle with a retained hydrogen‑bonding capacity (TPSA 66.05 Ų) is required. The N‑ethyl analog, with equivalent TPSA but lower molecular weight, cannot replicate the hydrophobic volume needed to benchmark algorithms at the upper LogP margin of CNS drug‑like space.

Fungicide Lead Generation and Patent‑Mapping Chemistry

U.S. Patent US20030083311A1 explicitly claims phenyl‑substituted thiazolo[4,5-b]pyridines as fungicidal agents [1]. Thiazolo[4,5-b]pyridin-2-amine, N-phenyl- can serve as a versatile intermediate for generating libraries of 2‑substituted‑amino thiazolo[4,5-b]pyridines that fall within the patented Markush space, enabling freedom‑to‑operate analysis and scaffold‑hopping programs in agrochemical R&D. The N‑phenyl core provides a direct synthetic handle for further N‑functionalization (acylation, sulfonylation, reductive amination) that is absent in C‑phenyl regioisomers (e.g., the 7‑phenyl analog, CAS 1188947-45-6).

Kinase Inhibitor Scaffold‑Hopping in Syk‑Targeted Programs

European Patent EP2934525B1 (Merck Sharp & Dohme) claims thiazole‑substituted aminopyridines as spleen tyrosine kinase (Syk) inhibitors [2]. The N‑phenyl thiazolo[4,5-b]pyridin-2-amine architecture matches the core pharmacophore of the claimed series, making it a candidate for structure‑based scaffold‑hopping campaigns aimed at circumventing competitor patents while preserving key hinge‑binding interactions. The phenyl group on the exocyclic nitrogen provides a vector for further optimization (e.g., para‑substitution with solubilizing groups) that is geometrically distinct from the C‑5‑methyl‑N‑phenyl analog (CAS 100856-68-6), thereby offering a divergent SAR exploration path.

Analytical Reference Standard for N‑Aryl Heterocycle Identification

The compound’s well‑defined molecular formula (C₁₂H₉N₃S) and monoisotopic mass (227.0520 Da) , combined with its distinct LogP and UV‑active thiazolo[4,5-b]pyridine chromophore, make it suitable as a retention‑time marker and mass‑spectrometry calibrant in HPLC‑MS and GC‑MS methods developed for screening N‑aryl heterocycle libraries. Its absence of ionizable functional groups beyond the secondary amine simplifies pH‑dependent retention behavior, providing a cleaner reference signal than carboxyl‑ or phenol‑containing analogs.

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